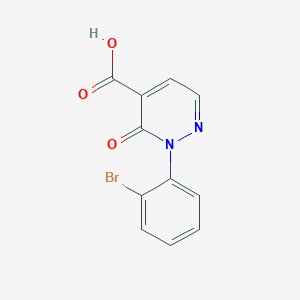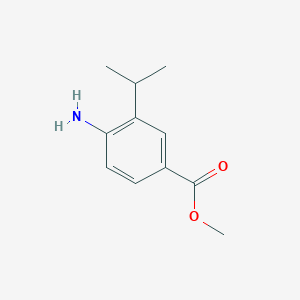
Methyl 4-amino-3-isopropylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-isopropylbenzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-isopropylbenzoate typically involves the esterification of 4-amino-3-isopropylbenzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of phase transfer catalysts can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-isopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 4-amino-3-isopropylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-isopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-3-isopropylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the ester group can undergo hydrolysis to release the active form of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobenzoate: Lacks the isopropyl group, leading to different chemical properties and reactivity.
Methyl 3-isopropylbenzoate: Lacks the amino group, affecting its potential biological activity.
4-Amino-3-isopropylbenzoic acid: The carboxyl group is not esterified, which influences its solubility and reactivity.
Uniqueness
Methyl 4-amino-3-isopropylbenzoate is unique due to the presence of both the amino and isopropyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl 4-amino-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,12H2,1-3H3 |
Clave InChI |
WCHJAZZGNMBGSG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)
![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
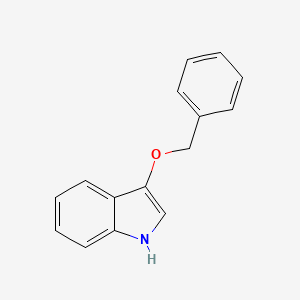
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
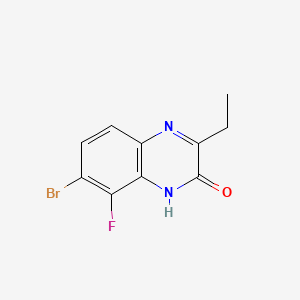
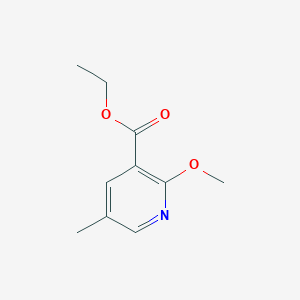
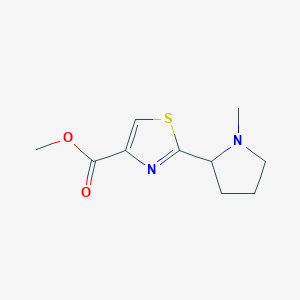

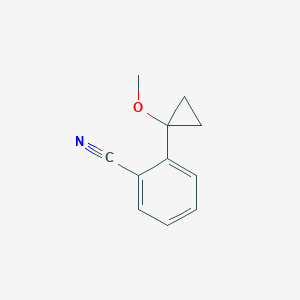
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
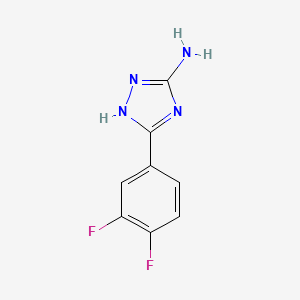
![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)
